molecular formula C18H16N2O5 B5648391 methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Cat. No.: B5648391
M. Wt: 340.3 g/mol
InChI Key: JIYBXHUAQNQLLE-UHFFFAOYSA-N
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Description

Methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate moiety linked via a methylene bridge to a pyridazinone ring substituted with a 4-methoxyphenyl group. Its synthesis likely involves multi-step reactions, possibly involving cyclization or coupling strategies similar to those described for related pyridazinone derivatives .

Properties

IUPAC Name

methyl 5-[[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-13-5-3-12(4-6-13)15-8-10-17(21)20(19-15)11-14-7-9-16(25-14)18(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYBXHUAQNQLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxylate derivative, which can be achieved through the esterification of furan-2-carboxylic acid with methanol in the presence of an acid catalyst . Finally, the methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 5-((3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
This compound Pyridazinone + furan-carboxylate - 4-Methoxyphenyl (pyridazinone)
- Methyl ester (furan)
Not explicitly reported; inferred potential for enzyme inhibition due to pyridazinone core
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Furan-carboxylate - Methoxycarbonylethyl chain Antimicrobial activity against Xanthomonas axonopodis
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate Furan-carboxylate - Hydroxy/methoxy-substituted phenyl No bioactivity reported; polar substituents suggest increased solubility
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine + furan - Methoxymethyl (furan)
- Ethyl ester
No bioactivity reported; tetrahydropyrimidine core may confer rigidity
3-Chloro-5-((4-(1,1-difluoroethyl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile derivatives Pyrimidinone + pyridazinone - Difluoroethyl groups
- Chloro/cyano substituents
Patent-derived; likely optimized for kinase or phosphatase inhibition

Key Observations

Pyridazinone vs. Pyridazine Derivatives: The target compound’s pyridazinone ring differs from the pyridazinecarboxylate in (methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate), which features a cyano group and fluorophenyl substituent. The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the electron-withdrawing cyano group in .

Furan-Carboxylate Modifications: The methoxycarbonylethyl chain in methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate () introduces steric bulk and lipophilicity, contrasting with the target compound’s pyridazinone-linked methylene group. This difference likely impacts membrane permeability and target binding .

Bioactivity Trends: Pyridazinone derivatives (e.g., ’s furopyridazinones) are often associated with anti-inflammatory or antimicrobial activity due to their hydrogen-bonding capacity. The target compound’s lack of reported bioactivity contrasts with the antimicrobial properties of structurally simpler furan-carboxylates in .

Synthetic Strategies: The target compound’s synthesis may parallel methods in and , which employ coupling reactions (e.g., alkylation of pyridazinones with halomethyl furans) and purification via HPLC. However, highlights cyclization techniques using KOH/dioxane for fused pyridazinone systems, which are less relevant here .

Physicochemical Properties

  • Solubility : The methyl ester in the furan-carboxylate moiety improves solubility in organic solvents relative to carboxylic acid derivatives.

Unresolved Questions

  • The target compound’s exact synthetic route, stability under physiological conditions, and enzymatic targets remain unaddressed in the literature reviewed.

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